
5-Fluorouracil arabinoside
Overview
Description
5-Fluorouracil arabinoside: is a synthetic nucleoside analog derived from 5-fluorouracil and arabinose. It is primarily used in the field of oncology due to its potent antineoplastic properties. This compound is designed to interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorouracil arabinoside typically involves the condensation of 5-fluorouracil with arabinose. The reaction is catalyzed by an acid or base, depending on the specific conditions required. The process generally involves the protection of hydroxyl groups on arabinose, followed by the coupling reaction with 5-fluorouracil, and subsequent deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorouracil arabinoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various fluorinated metabolites and derivatives that retain the antineoplastic activity of the parent compound .
Scientific Research Applications
Chemistry: In chemistry, 5-fluorouracil arabinoside is used as a model compound to study nucleoside analogs and their reactivity. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms .
Biology: Biologically, it is used to investigate the effects of nucleoside analogs on cellular processes. It helps in studying the inhibition of DNA and RNA synthesis and the resulting cellular responses .
Medicine: Medically, this compound is employed in cancer treatment, particularly for solid tumors such as colorectal, breast, and gastric cancers. It is also used in combination therapies to enhance the efficacy of other chemotherapeutic agents .
Industry: In the pharmaceutical industry, it is used in the formulation of anticancer drugs. Its derivatives are explored for improved therapeutic profiles and reduced side effects .
Mechanism of Action
5-Fluorouracil arabinoside exerts its effects by incorporating into DNA and RNA, thereby disrupting their synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition leads to a deficiency in thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with a similar mechanism of action.
Capecitabine: An oral prodrug of 5-fluorouracil with enhanced bioavailability
Uniqueness: 5-Fluorouracil arabinoside is unique due to its specific arabinose sugar moiety, which influences its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct cellular uptake, metabolism, and therapeutic effects compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859332 | |
Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18814-21-6, 316-46-1, 131-06-6 | |
Record name | NSC258350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouracil arabinoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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